molecular formula C9H16O2 B1589711 2-Methylcyclohexyl acetate CAS No. 54714-33-9

2-Methylcyclohexyl acetate

Cat. No.: B1589711
CAS No.: 54714-33-9
M. Wt: 156.22 g/mol
InChI Key: AKIIJALHGMKJEJ-APPZFPTMSA-N
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Description

2-Methylcyclohexyl acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is an ester derived from the reaction of 2-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-methylcyclohexanol and acetic acid.

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 2-Methylcyclohexanol and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Methylcyclohexyl acetate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-methylcyclohexyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor .

Comparison with Similar Compounds

    Cyclohexyl acetate: Similar structure but lacks the methyl group on the cyclohexane ring.

    2-Methylcyclohexanol: The alcohol precursor used in the synthesis of 2-methylcyclohexyl acetate.

    Cyclohexanol: Similar to 2-methylcyclohexanol but without the methyl group.

Uniqueness: this compound is unique due to the presence of the methyl group on the cyclohexane ring, which imparts distinct chemical properties and a unique odor profile compared to its analogs .

Properties

IUPAC Name

(2-methylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIJALHGMKJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863609
Record name 2-Methylcyclohexyl acetate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5726-19-2
Record name 2-Methylcyclohexyl acetate
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Record name 2-Methylcyclohexyl acetate
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Record name 5726-19-2
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Record name 2-Methylcyclohexyl acetate
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Record name 2-methylcyclohexyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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